![molecular formula C14H19N3 B15047552 benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15047552.png)
benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a propyl group and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Substitution with Propyl Group: The pyrazole ring is then alkylated with a propyl halide under basic conditions to introduce the propyl group.
Attachment of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of Methylamine Moiety: Finally, the methylamine group is attached via reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo oxidation reactions, particularly at the benzyl and pyrazole moieties.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and pyrazole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of benzyl alcohol derivatives and pyrazole oxides.
Reduction: Formation of reduced pyrazole and benzylamine derivatives.
Substitution: Formation of various alkylated pyrazole and benzyl derivatives.
Scientific Research Applications
Benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and tubulin, inhibiting their activity and leading to anti-inflammatory and anticancer effects.
Pathways Involved: It may interfere with the cyclooxygenase pathway, reducing the production of pro-inflammatory prostaglandins, and the tubulin polymerization pathway, inhibiting cell division.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-pyrazole: Similar structure but lacks the propyl and methylamine groups.
1-Propyl-1H-pyrazole: Similar structure but lacks the benzyl and methylamine groups.
Benzylamine: Contains the benzyl and amine groups but lacks the pyrazole ring.
Uniqueness
Benzyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the combination of its benzyl, propyl, pyrazole, and methylamine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H19N3/c1-2-8-17-12-14(11-16-17)10-15-9-13-6-4-3-5-7-13/h3-7,11-12,15H,2,8-10H2,1H3 |
InChI Key |
OZBQFCJRKASFRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[(E)-cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]carbonyl]carbamate](/img/structure/B15047472.png)
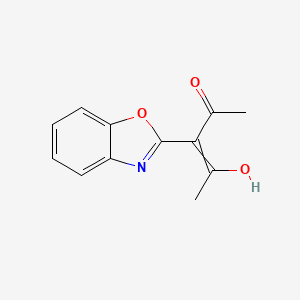
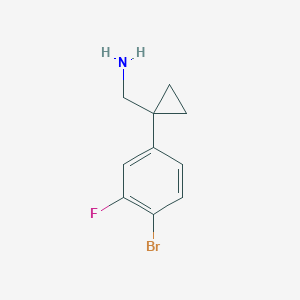
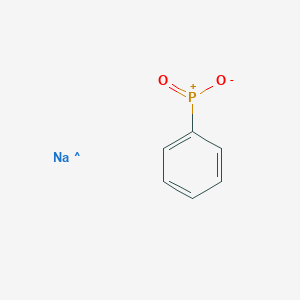
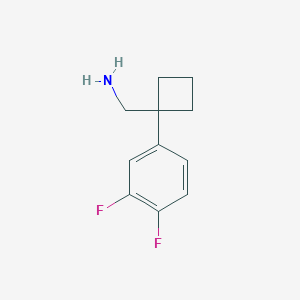
![(3Z)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one](/img/structure/B15047506.png)
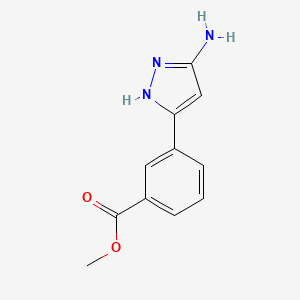
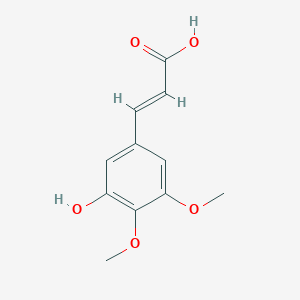
![4-[(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15047546.png)
![2-Amino-6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15047553.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B15047562.png)
![N'-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B15047569.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B15047577.png)
![(1S,4S)-2-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15047582.png)
